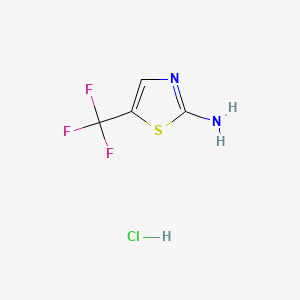

5-(Trifluoromethyl)thiazol-2-amine hydrochloride

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2S.ClH/c5-4(6,7)2-1-9-3(8)10-2;/h1H,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGCZGDARMLABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719130 | |

| Record name | 5-(Trifluoromethyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174886-03-4 | |

| Record name | 5-(Trifluoromethyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)thiazol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-(Trifluoromethyl)thiazol-2-amine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the 2-aminothiazole scaffold imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the core chemical properties, spectral data, synthesis protocols, and reactivity of this compound, highlighting its significance as a precursor for compounds with potent biological activities, particularly in oncology.[1]

Introduction: The Strategic Importance of the Trifluoromethyl Group in a Privileged Scaffold

The 2-aminothiazole framework is widely recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a variety of hydrogen bonding interactions and serve as a versatile scaffold for further functionalization. When combined with a trifluoromethyl (CF₃) group, the resulting molecule gains enhanced pharmacological properties. The CF₃ group is a strong electron-withdrawing moiety that can significantly increase a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.[1]

-

Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[1]

-

Binding Affinity: The unique electronic properties of the CF₃ group can lead to stronger and more specific interactions with biological targets.[1]

Consequently, 5-(trifluoromethyl)thiazol-2-amine serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds, including potent anticancer agents.[1]

Core Synthetic Strategies: A Comparative Overview

The synthesis of 5-(trifluoromethyl)thiazol-2-amine can be approached through several strategic routes. The choice of method often depends on factors such as scale, available starting materials, and desired purity. The primary synthetic pathways include:

-

Hantzsch Thiazole Synthesis: This classical and highly reliable method is the most commonly employed route. It involves the condensation of a trifluoromethylated α-haloketone with thiourea.[1]

-

One-Pot Multicomponent Domino Synthesis: This approach offers operational simplicity and can lead to higher yields by combining multiple reaction steps in a single vessel.[2]

-

Direct Trifluoromethylation of 2-Aminothiazole: This strategy involves the direct introduction of the CF₃ group onto a pre-existing 2-aminothiazole ring. However, this method can be costly and may require harsh reaction conditions.[3]

This guide will focus primarily on the Hantzsch synthesis due to its widespread use and reliability, while also providing an overview of the alternative methods.

The Hantzsch Thiazole Synthesis: A Detailed Exploration

The Hantzsch synthesis provides a robust and straightforward pathway to 5-(trifluoromethyl)thiazol-2-amine. The core of this reaction is the cyclocondensation of 3-bromo-1,1,1-trifluoro-2-propanone with thiourea.

Reaction Mechanism: A Stepwise Perspective

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Caption: Experimental workflow for the Hantzsch synthesis.

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| 3-Bromo-1,1,1-trifluoro-2-propanone | 1.0 eq |

| Thiourea | 1.1 eq |

| Ethanol (absolute) | Appropriate volume for dissolution |

| Sodium Bicarbonate (NaHCO₃) solution | Saturated, aqueous |

| Round-bottom flask with reflux condenser | Appropriate size |

| Magnetic stirrer and heating mantle | Standard laboratory grade |

| Filtration apparatus (Büchner funnel) | Standard laboratory grade |

| Thin-Layer Chromatography (TLC) supplies | Silica gel plates, appropriate eluent |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-1,1,1-trifluoro-2-propanone (1.0 eq) in absolute ethanol.

-

To this solution, add thiourea (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Dry the product under vacuum to obtain 5-(trifluoromethyl)thiazol-2-amine as a solid.

Part B: Formation of 5-(Trifluoromethyl)thiazol-2-amine Hydrochloride

Procedure:

-

Dissolve the synthesized 5-(trifluoromethyl)thiazol-2-amine free base in a minimal amount of anhydrous diethyl ether or ethanol.

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate of the hydrochloride salt will form.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound.

Alternative Synthetic Routes: A Comparative Discussion

While the Hantzsch synthesis is the workhorse for producing 5-(trifluoromethyl)thiazol-2-amine, alternative methods offer unique advantages in specific contexts.

One-Pot Multicomponent Domino Synthesis

A one-pot domino synthesis has been reported for the preparation of 5-(trifluoromethyl)-2-thiazolamine from 3-bromo-1,1,1-trifluoro-2-propanone, phosphorus pentasulfide, and cyanamide in the presence of sodium carbonate, with a reported yield of 56%. [2]This method is advantageous due to its operational simplicity, as it avoids the isolation of intermediates.

Direct Trifluoromethylation

Direct trifluoromethylation of 2-aminothiazole is another potential route. This typically involves the use of electrophilic trifluoromethylating reagents, such as Umemoto's or Togni's reagents, often in the presence of a catalyst. While conceptually straightforward, this method can suffer from issues with regioselectivity and the high cost of the trifluoromethylating agents. [3]Additionally, direct trifluoromethylation of 2-aminothiazoles with reagents like CF₃I can be challenging, requiring harsh conditions and potentially leading to N-alkylation products. [3]

Comparative Analysis of Synthetic Pathways

| Synthesis Method | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Hantzsch Thiazole Synthesis | 3-Bromo-1,1,1-trifluoro-2-propanone, Thiourea | Reliable, well-established, good yields | Requires handling of lachrymatory α-haloketone | Good to High |

| One-Pot Domino Synthesis | 3-Bromo-1,1,1-trifluoro-2-propanone, P₂S₅, Cyanamide, Na₂CO₃ | Operationally simple, one-pot procedure | May require optimization for scale-up, uses toxic P₂S₅ | ~56% [2] |

| Direct Trifluoromethylation | 2-Aminothiazole, Electrophilic CF₃ source (e.g., Togni's reagent) | Utilizes a simpler starting material | Expensive reagents, potential for side reactions, harsh conditions may be needed | Variable |

Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectral data for 5-(trifluoromethyl)thiazol-2-amine.

-

¹H NMR: The proton on the thiazole ring is expected to appear as a singlet in the aromatic region (δ 7.0-8.5 ppm). The amine protons will likely be a broad singlet.

-

¹³C NMR: Key signals would include those for the carbons of the thiazole ring and the quartet for the trifluoromethyl carbon due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group is a characteristic signal. [1]* FT-IR: Characteristic vibrational bands include N-H stretching for the amine group (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1620 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (in the 1100-1300 cm⁻¹ region). [1]* Mass Spectrometry (MS): The molecular ion peak [M]⁺ for the free base would be observed at m/z corresponding to the molecular weight of C₄H₃F₃N₂S.

Conclusion

The synthesis of this compound is a critical process for the advancement of drug discovery programs, particularly in oncology. The Hantzsch thiazole synthesis remains the most reliable and widely used method, offering good yields and a straightforward procedure. Alternative methods, such as one-pot domino reactions, provide operational advantages and are valuable for specific applications. This guide provides a comprehensive technical overview to assist researchers and drug development professionals in the effective synthesis and characterization of this important building block.

References

-

A One-Pot Domino Synthesis of 4-(Trifluoromethyl)-2-thiazolamine. SciELO. Available at: [Link]

-

A One-Pot Domino Synthesis of 5-(Trifluoromethyl)-2-thiazolamine. ResearchGate. Available at: [Link]

-

Examples of drug candidates with 5-(trifluoromethyl)-2-thiazolamine moiety. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)thiazol-2-amine HCl

For: Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)thiazol-2-amine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the pharmacologically significant 2-aminothiazole scaffold imparts a unique constellation of physicochemical properties that are highly desirable in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the core physicochemical properties of 5-(Trifluoromethyl)thiazol-2-amine HCl, its synthesis, and detailed, field-proven methodologies for its characterization. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering both foundational data and the experimental context necessary for its effective application.

Introduction: The Strategic Importance of Fluorination in Drug Design

The 2-aminothiazole moiety is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial properties[1]. The introduction of a trifluoromethyl (CF₃) group is a widely employed strategy in drug design to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins[1]. The CF₃ group's strong electron-withdrawing nature and high lipophilicity can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. 5-(Trifluoromethyl)thiazol-2-amine HCl, therefore, represents a versatile and highly valuable intermediate for the synthesis of advanced drug candidates.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its successful development as a therapeutic agent. These properties govern its behavior in biological systems and influence formulation strategies. The following table summarizes the key physicochemical properties of 5-(Trifluoromethyl)thiazol-2-amine and its hydrochloride salt.

| Property | Value | Source/Method |

| Chemical Formula | C₄H₄ClF₃N₂S | - |

| Molecular Weight | 204.60 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Data not available; experimental determination recommended. | - |

| Boiling Point (Free Amine) | 214.0 ± 35.0 °C (Predicted) | ChemicalBook |

| Density (Free Amine) | 1.557 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa (Free Amine) | 2.61 ± 0.10 (Predicted) | ChemicalBook |

| Solubility | Data not available; experimental determination recommended. | - |

Note: Much of the publicly available data pertains to the free amine form. Experimental determination of the properties of the HCl salt is crucial for drug development purposes.

Synthesis and Preparation of the Hydrochloride Salt

The most common and reliable method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis[1]. This method involves the condensation of an α-haloketone with a thioamide. For 5-(trifluoromethyl)thiazol-2-amine, the key starting materials are 3-bromo-1,1,1-trifluoro-2-propanone and thiourea[1].

Hantzsch Thiazole Synthesis of 5-(Trifluoromethyl)thiazol-2-amine (Free Amine)

This protocol outlines a standard procedure for the synthesis of the free amine.

Materials:

-

3-bromo-1,1,1-trifluoro-2-propanone

-

Thiourea

-

Ethanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-bromo-1,1,1-trifluoro-2-propanone (1.0 equivalent) in ethanol.

-

Add thiourea (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold 5% sodium carbonate solution to neutralize the hydrobromic acid formed and to precipitate the free amine.

-

Collect the precipitated solid by vacuum filtration through a Buchner funnel.

-

Wash the filter cake with cold deionized water to remove any remaining salts.

-

Dry the product under vacuum to yield 5-(trifluoromethyl)thiazol-2-amine as a solid.

Preparation of 5-(Trifluoromethyl)thiazol-2-amine HCl

The hydrochloride salt is typically prepared by treating a solution of the free amine with hydrochloric acid.

Materials:

-

5-(Trifluoromethyl)thiazol-2-amine (free amine)

-

Anhydrous diethyl ether (or other suitable organic solvent)

-

Hydrochloric acid solution (e.g., 2M in diethyl ether or gaseous HCl)

Procedure:

-

Dissolve the synthesized 5-(trifluoromethyl)thiazol-2-amine in a minimal amount of anhydrous diethyl ether.

-

While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise to the amine solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the 5-(trifluoromethyl)thiazol-2-amine HCl salt under vacuum.

Caption: Workflow for equilibrium solubility determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at different pH values, which affects its solubility, permeability, and receptor binding.

Method: Potentiometric Titration

Apparatus:

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of 5-(trifluoromethyl)thiazol-2-amine HCl and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker on a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with a standardized solution of sodium hydroxide (NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure and identity of the synthesized compound.

4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the proton on the thiazole ring, typically in the aromatic region, and a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbon atoms in the thiazole ring and the trifluoromethyl group.

-

¹⁹F NMR: This is a direct and highly sensitive method to confirm the presence of the trifluoromethyl group, which should appear as a singlet.

Sample Preparation for NMR:

-

Dissolve 5-10 mg of 5-(trifluoromethyl)thiazol-2-amine HCl in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the spectra on a calibrated NMR spectrometer.

4.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Expected Vibrational Bands:

-

N-H stretching: Broad bands for the amine group, typically in the range of 3300-3500 cm⁻¹.

-

C=N stretching: A band for the thiazole ring around 1620 cm⁻¹.

-

C-F stretching: Strong absorption bands for the trifluoromethyl group, typically in the 1100-1300 cm⁻¹ region.

Sample Preparation for FTIR (ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum.

4.4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Expected Ionization:

-

Using electrospray ionization (ESI) in positive ion mode, the molecular ion peak [M+H]⁺ for the free amine would be observed at m/z corresponding to the mass of C₄H₃F₃N₂S + H⁺.

Sample Preparation for MS:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the solution directly into the mass spectrometer or inject it through an HPLC system.

Conclusion

5-(Trifluoromethyl)thiazol-2-amine HCl is a compound of significant interest in drug discovery, offering a versatile scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of its key physicochemical properties and detailed experimental protocols for their determination. While some properties are predicted, this document emphasizes the importance of experimental validation and provides the necessary methodological framework for researchers to generate reliable data. A thorough characterization of this and similar building blocks is a critical step in advancing the design and development of the next generation of medicines.

References

-

Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. IUCrData, 8(5). [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis for 5-(Trifluoromethyl)uracil, 97%. [Link]

Sources

A-Z Guide to Trifluoromethylated Thiazole Compounds: From Synthesis to Broad-Spectrum Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of trifluoromethylated thiazole compounds, a class of molecules demonstrating remarkable pharmacological versatility. We will dissect the fundamental physicochemical contributions of the CF3 moiety, explore key synthetic pathways, and conduct a comprehensive survey of their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights, this document serves as a vital resource for professionals engaged in the discovery and development of novel therapeutics.

The Trifluoromethyl Group: A Paradigm Shift in Drug Design

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, the introduction of a trifluoromethyl (-CF3) group profoundly enhances its therapeutic potential. This enhancement is not serendipitous but is grounded in the unique physicochemical properties the -CF3 group imparts:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol).[3] This inherent strength makes the -CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and prolonging its in vivo half-life.[3]

-

Enhanced Lipophilicity: The -CF3 group is highly lipophilic and electronegative.[3] This property significantly improves a molecule's ability to permeate cellular membranes, a critical step for reaching intracellular targets and enhancing bioavailability.[4]

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the -CF3 moiety can significantly alter the pKa of nearby functional groups. This modulation can optimize the ionization state of the drug at physiological pH, which is crucial for target binding and solubility.

-

Improved Target Binding: The -CF3 group can engage in unique, non-covalent interactions within a protein's active site, including dipole-dipole and orthogonal multipolar interactions, which can lead to a higher binding affinity and selectivity for the intended biological target.[4]

The confluence of these properties often results in compounds with superior pharmacological profiles compared to their non-fluorinated analogs.[5]

Synthetic Strategies: Building the Trifluoromethylated Thiazole Core

The construction of the trifluoromethylated thiazole ring is a critical step in accessing these valuable compounds. While traditional methods like the Hantzsch thiazole synthesis can be adapted, modern chemistry has provided more direct and efficient routes.

A common and effective strategy involves the use of trifluoromethyl-containing building blocks. For instance, the reaction of thiazole-5-carboxamides with trifluoroacetic anhydride provides a direct route to thiazolo[4,5-d]pyrimidine cores.[3] Another innovative approach describes a [3+2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with an in situ generated trifluoromethylnitrile (CF3CN) to efficiently produce 2-trifluoromethyl thiazoles under catalyst-free conditions.[6] These methods offer researchers versatile and robust pathways to generate diverse libraries of these compounds for biological screening.[7]

A Spectrum of Biological Activities

Trifluoromethylated thiazole derivatives have demonstrated a remarkable breadth of biological activities across multiple therapeutic areas.

Anticancer Activity

This class of compounds has shown significant promise in oncology. Their mechanisms are diverse, targeting various hallmarks of cancer.

-

Mechanism of Action: Many trifluoromethylated thiazoles function as potent antiproliferative agents. For example, certain thiazolo[4,5-d]pyrimidine derivatives have been shown to induce cytotoxicity in a range of human cancer cell lines, including melanoma (A375, C32), prostate (DU145), and breast cancer (MCF-7/WT).[3][8] The activity of these compounds is often significantly higher than their non-fluorinated counterparts, highlighting the critical role of the CF3 group.[5]

-

Structure-Activity Relationship (SAR): Studies on N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureas have revealed that the substitution pattern on the thiazole and benzothiazole rings dramatically influences cytotoxicity. For instance, specific compounds have shown high activity against prostate cancer (PC-3) and CNS cancer (SNB-75) cell lines.[9] SAR studies confirm that the presence and position of electron-withdrawing groups like halogens can enhance anticancer efficacy.[2]

Table 1: Anticancer Activity of Selected Trifluoromethylated Thiazolo[4,5-d]pyrimidine Derivatives [3]

| Compound ID | Cell Line (Cancer Type) | IC50 (µM) |

| 3b | C32 (Melanoma) | 24.4 |

| 3b | A375 (Melanoma) | 25.4 |

| 3b | HaCaT (Normal Keratinocyte) | 33.5 |

| 3b | CHO-K1 (Normal Ovary) | 75.5 |

Data indicates that compound 3b shows potent cytotoxicity against melanoma cell lines with some selectivity over normal cell lines.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Trifluoromethylated thiazoles have emerged as a promising scaffold for this purpose.

-

Broad-Spectrum Potential: A fascinating discovery showed that replacing a methyl group with a trifluoromethyl group on a bithiazole scaffold can switch the compound's activity from antiviral to antibacterial.[10] Certain 4-trifluoromethyl bithiazole analogs exhibit broad-spectrum activity against both viruses (e.g., ZIKV, EVD68) and a panel of Gram-positive and Gram-negative bacteria.[10]

-

Mechanism of Action: The amphiphilic nature of some thiazole derivatives, enhanced by the lipophilic CF3 group, facilitates their integration into microbial cell membranes.[11] This can disrupt membrane integrity, leading to cytoplasm leakage and cell death.[11]

-

Synergistic Effects: Some compounds show synergistic activity with existing antibiotics. For example, compound 8a , a 4-trifluoromethyl bithiazole, demonstrated enhanced activity against E. coli and A. baumannii when combined with a subinhibitory concentration of colistin.[10]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Thiazole derivatives have been investigated as inhibitors of key inflammatory pathways.

-

Targeting Kinases: The p38α mitogen-activated protein kinase (MAPK) is a crucial regulator of pro-inflammatory mediators. Certain 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives have been identified as significant inhibitors of p38α, subsequently reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key inflammatory molecules.[12]

-

Inhibition of Pro-inflammatory Cytokines: The most potent compounds have also been shown to inhibit the expression of inflammatory cytokines, further validating their anti-inflammatory potential.[12][13] The molecular structure, particularly the linker length and terminal moiety, plays a critical role in determining the inhibitory potency.[12]

Neuroprotective Activity

Neurodegenerative diseases like Parkinson's and Alzheimer's present significant therapeutic challenges. Thiazole-containing compounds are being explored for their potential to protect neurons from damage.[14]

-

Mechanism of Action: In models of Parkinson's disease, certain thiazole sulfonamides have demonstrated neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced toxicity in SH-SY5Y neuronal cells.[15] These compounds were shown to preserve cell viability, reduce lactate dehydrogenase (LDH) leakage, and protect against mitochondrial dysfunction.[15]

-

CNS Penetrance: In silico pharmacokinetic analyses suggest that lead compounds are capable of crossing the blood-brain barrier and being distributed into the central nervous system (CNS), a critical requirement for treating neurological disorders.[15] Thiazole derivatives can also act as negative allosteric modulators of AMPA receptors, which can help correct excitotoxicity implicated in several neurological diseases.[16]

Experimental Protocols for Activity Screening

To ensure scientific integrity and reproducibility, the following are detailed protocols for evaluating the primary biological activities of novel trifluoromethylated thiazole compounds.

Protocol: In Vitro Cytotoxicity (Anticancer) Screening using MTT Assay

This protocol determines a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cells (e.g., MCF-7, A375, DU145) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ cells per well in a 96-well microplate and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Treatment: Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Objective: To determine the MIC of test compounds against selected bacterial and fungal strains.

Methodology:

-

Inoculum Preparation: Culture bacteria (e.g., S. aureus, E. coli) or fungi (e.g., C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in broth in a 96-well microplate, typically from 64 µg/mL to 0.125 µg/mL.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a reference antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the compound dilutions.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring absorbance at 600 nm.

Visualizing the Path Forward: Workflows and Pathways

Visual models are essential for conceptualizing the complex processes in drug discovery and molecular biology.

Diagram 1: Drug Discovery and Screening Workflow

Caption: A generalized workflow for the discovery and development of novel trifluoromethylated thiazole compounds.

Diagram 2: Simplified p38α MAPK Inflammatory Pathway

Caption: Inhibition of the p38α MAPK pathway by trifluoromethylated thiazole compounds to reduce inflammation.

Conclusion and Future Perspectives

The trifluoromethylated thiazole scaffold is a powerhouse in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. The CF3 group is not merely a substituent but a strategic tool that enhances metabolic stability, bioavailability, and target affinity. The broad spectrum of activity, from anticancer to neuroprotective, underscores the versatility of this chemical class.

Future research should focus on leveraging combinatorial chemistry and high-throughput screening to explore a wider chemical space around the trifluoromethylated thiazole core. A deeper understanding of their mechanisms of action, aided by structural biology and computational modeling, will enable the rational design of next-generation therapeutics with improved potency and selectivity. The continued exploration of these remarkable compounds holds immense promise for addressing some of the most pressing challenges in human health.

References

-

Glowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals (Basel). Available at: [Link]

-

Yao, Y., et al. (2022). Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN. RSC Publishing. Available at: [Link]

-

Glowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. PubMed. Available at: [Link]

-

Tempesti, T., et al. (2023). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. PMC - NIH. Available at: [Link]

-

Various Authors. (N.D.). Different synthetic methods of trifluoromethyl thiazole. ResearchGate. Available at: [Link]

-

Luzina, E. L., & Popov, A. V. (2009). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas. European Journal of Medicinal Chemistry. Available at: [Link]

-

Popa, M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Available at: [Link]

-

Various Authors. (N.D.). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N′-thiazolyl and N-bis(trifluoromethyl)alkyl-N′-benzothiazolyl ureas. ResearchGate. Available at: [Link]

-

Guchhait, G., et al. (2023). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Available at: [Link]

-

Ghaffar, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

-

Shazi, F. I., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Al-Harbi, N. O., et al. (2023). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Scientific Reports. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. PubMed. Available at: [Link]

-

Al-Najjar, B. O., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. Available at: [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Thangavel, S., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Singh, A., & Chauhan, P. (2023). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. PubMed. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Strategic Role of 5-(Trifluoromethyl)thiazol-2-amine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The trifluoromethyl group (–CF3), in particular, offers a unique combination of steric and electronic properties that can profoundly enhance the pharmacological profile of a drug candidate. When appended to a privileged heterocyclic core such as 2-aminothiazole, the resulting building block, 5-(Trifluoromethyl)thiazol-2-amine hydrochloride, emerges as a highly valuable and versatile intermediate for the synthesis of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse applications of this compound, underscoring its significance in the development of next-generation pharmaceuticals, particularly in oncology.

The 2-aminothiazole moiety is a well-established pharmacophore found in a multitude of biologically active compounds.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an attractive scaffold for targeting a wide range of biological macromolecules. The introduction of a trifluoromethyl group at the 5-position of the thiazole ring further augments its therapeutic potential by improving metabolic stability, increasing lipophilicity, and enhancing binding affinity to target proteins.[1]

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthetic and medicinal chemistry. The hydrochloride salt form enhances the compound's solubility in polar solvents, facilitating its use in a variety of reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄ClF₃N₂S | [2] |

| Molecular Weight | 204.60 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 214.0 ± 35.0 °C (Predicted) | [2] |

| Density | 1.557 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.61 ± 0.10 (Predicted) | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |

Spectral Data:

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are crucial for the unambiguous identification and characterization of this compound and its derivatives. Representative spectral data are available from various commercial suppliers and in the chemical literature.[2][3][4]

Core Synthesis: The Hantzsch Thiazole Synthesis

The most prevalent and reliable method for the preparation of 5-(Trifluoromethyl)thiazol-2-amine is the Hantzsch thiazole synthesis.[1][5] This robust cyclocondensation reaction involves the reaction of an α-haloketone with a thioamide or thiourea. For the synthesis of the title compound, 3-bromo-1,1,1-trifluoro-2-propanone serves as the key α-haloketone, which reacts with thiourea.

Diagram 1: Hantzsch Thiazole Synthesis of 5-(Trifluoromethyl)thiazol-2-amine

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Hantzsch synthesis of related 2-aminothiazoles.[6][7]

Materials:

-

3-Bromo-1,1,1-trifluoro-2-propanone

-

Thiourea

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.1 equivalents) in ethanol.

-

Addition of α-Haloketone: To the stirring solution, add 3-bromo-1,1,1-trifluoro-2-propanone (1.0 equivalent) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for a duration determined by reaction monitoring (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Precipitation and Filtration: The free base of 5-(Trifluoromethyl)thiazol-2-amine may precipitate upon cooling. Collect the solid by vacuum filtration and wash with cold water.

-

Hydrochloride Salt Formation: To form the hydrochloride salt, the crude free base can be dissolved in a minimal amount of a suitable organic solvent (e.g., isopropanol) and treated with a stoichiometric amount of concentrated hydrochloric acid. The resulting precipitate is then collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and melting point analysis.

Applications in Medicinal Chemistry: A Versatile Building Block

The nucleophilic exocyclic amino group and the electrophilic nature of the thiazole ring, which is further enhanced by the electron-withdrawing trifluoromethyl group, make this compound a versatile precursor for a wide array of medicinally relevant compounds.[1]

Kinase Inhibitors in Oncology

A significant application of this building block is in the synthesis of kinase inhibitors for cancer therapy.[8] Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminothiazole scaffold is a common feature in many ATP-competitive kinase inhibitors.

Dasatinib Analogues: Dasatinib is a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[9] The 2-aminothiazole core is a key structural feature of dasatinib. This compound can be utilized to synthesize novel analogues of dasatinib, potentially with improved potency, selectivity, or pharmacokinetic properties.[9][10]

Diagram 2: General Synthetic Pathway to Kinase Inhibitors

Caption: A generalized workflow for the synthesis of kinase inhibitors.

PI3K/mTOR Dual Inhibitors: The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is frequently hyperactivated in cancer. Thiazole derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors.[11] The trifluoromethyl group in these derivatives can enhance their interaction with the kinase active site.[11]

Aurora Kinase Inhibitors: Aurora kinases are essential for cell division, and their overexpression is linked to tumorigenesis. The 2-aminothiazole scaffold has been successfully employed in the development of potent Aurora kinase inhibitors.[12]

Thiazolo[4,5-d]pyrimidine Derivatives as Anticancer Agents

5-(Trifluoromethyl)thiazol-2-amine is a key precursor for the synthesis of thiazolo[4,5-d]pyrimidines, which are purine antagonists with demonstrated antiproliferative activity against various human cancer cell lines.[13][14] The fusion of the thiazole and pyrimidine rings creates a scaffold that can mimic endogenous purines and interfere with nucleic acid metabolism, leading to cell cycle arrest and apoptosis.

Detailed Experimental Protocol: Synthesis of a Thiazolo[4,5-d]pyrimidine Derivative

The following is a representative protocol for the synthesis of a thiazolo[4,5-d]pyrimidine derivative, adapted from the work of Becan et al. (2022).[14]

Materials:

-

5-(Trifluoromethyl)thiazol-2-amine

-

Ethyl cyanoacetate

-

Sodium ethoxide

-

Ethanol

-

Appropriate electrophile (e.g., alkyl halide or acid chloride for N-substitution)

Procedure:

-

Condensation: In a suitable reaction vessel, a mixture of 5-(Trifluoromethyl)thiazol-2-amine and ethyl cyanoacetate is treated with a base such as sodium ethoxide in ethanol.

-

Cyclization: The reaction mixture is heated to reflux to facilitate the cyclization and formation of the thiazolo[4,5-d]pyrimidine core.

-

Functionalization: The resulting thiazolo[4,5-d]pyrimidin-7-one can be further functionalized at various positions. For instance, chlorination of the 7-oxo group followed by nucleophilic substitution with an amine can introduce diversity.

-

Purification and Characterization: The final product is purified by recrystallization or column chromatography and characterized by spectroscopic techniques.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its strategic combination of a privileged 2-aminothiazole scaffold and the advantageous properties of the trifluoromethyl group provides a powerful platform for the design and synthesis of novel therapeutic agents. The continued exploration of this building block in the development of kinase inhibitors and other targeted therapies holds significant promise for addressing unmet medical needs, particularly in the field of oncology. As synthetic methodologies evolve and our understanding of structure-activity relationships deepens, the scope of applications for this compound is poised to expand even further, solidifying its role as a key component in the medicinal chemist's toolbox.

References

- Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I. (2022).

- Google Patents. (n.d.). CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors.

- Buchappa, G., Durgaprasad, K., Suneelkumar, B., Rani, P. B., Babu, K. R., & Bhujanga Rao, A. K. S. (2016). Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry, 28(5), 1083-1087.

- El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, Y. S. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry, 30, 115949.

- Geetha, D., Mohan Kumar, T. M., Anil Kumar, H. G., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2022). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K.

-

Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

- Talele, T. T., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Journal of medicinal chemistry, 60(15), 6563–6583.

- Shaaban, O. G., Abdul-Malek, M. A., Radwan, M. F., & George, R. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Meunier, P., et al. (2021). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. Molecules, 26(21), 6439.

-

ResearchGate. (n.d.). Synthesis route 2 of dasatinib. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-(Trifluoromethyl)phenyl)thiazol-2-amine. Retrieved from [Link]

- Chen, B. C., et al. (2010).

- Google Patents. (n.d.). CN102010407A - New method for synthesizing dasatinib.

-

International Journal of Pharmaceutical and Medicinal Research. (2023). Systematic Review On Thiazole And Its Applications. Retrieved from [Link]

- Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I. (2022).

- Kumar, A., & Rajput, C. S. (2009). Thiazole: a review on chemistry, synthesis and therapeutic importance of its derivatives. International Journal of PharmTech Research, 1(4), 1045-1053.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- Li, J. J. (2021). Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. Synform, 2021(12), A201-A210.

- Siddiqui, N., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 18(5), 5348–5359.

- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

- Aouad, M. R., et al. (2017).

-

ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Sardash, A. K., et al. (2023). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT)

- Trif, M., et al. (2023). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. International Journal of Molecular Sciences, 24(13), 10839.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-(trifluoromethyl)thiazol-2-amine(169260-97-3) 1H NMR [m.chemicalbook.com]

- 3. ajol.info [ajol.info]

- 4. mdpi.com [mdpi.com]

- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]

- 8. CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimid… [ouci.dntb.gov.ua]

The Trifluoromethylthiazole Core: A Technical Guide to Structure-Activity Relationships in Oncology Drug Discovery

Introduction: The Strategic Value of the 5-(Trifluoromethyl)thiazol-2-amine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged structures" offer a versatile and effective starting point for drug design. The 2-aminothiazole ring is one such scaffold, renowned for its presence in a wide array of biologically active compounds. When strategically combined with a trifluoromethyl (CF3) group at the 5-position, the resulting 5-(Trifluoromethyl)thiazol-2-amine core becomes a powerhouse for modern drug discovery, particularly in oncology.

The value of this scaffold is rooted in the synergistic interplay of its two key components:

-

The 2-Aminothiazole Nucleus: This heterocyclic system is a versatile building block, capable of forming multiple hydrogen bonds and participating in various intermolecular interactions, making it an effective pharmacophore for engaging with biological targets. Its reactivity, centered on the exocyclic amino group, provides a convenient handle for synthetic elaboration, allowing chemists to readily explore chemical space.

-

The Trifluoromethyl Group (CF3): The incorporation of a CF3 group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule. This highly electronegative and lipophilic moiety can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, it can enhance a compound's binding affinity to target proteins, increase its membrane permeability, and improve its overall bioavailability.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives built from this core, focusing on their application as anticancer agents. We will explore the synthetic logic, dissect the impact of structural modifications on cytotoxic activity, provide actionable experimental protocols, and present a clear, data-driven narrative to inform future drug development efforts.

Core Synthesis: The Gateway to Chemical Diversity

The foundational step in exploring the SAR of this series is the efficient synthesis of the core structure. The Hantzsch thiazole synthesis remains one of the most reliable and widely adopted methods for this purpose.

The causality behind this choice is its straightforward nature, involving the condensation of an α-haloketone bearing the trifluoromethyl group with a simple thiourea. This reaction reliably forms the thiazole ring in a single, efficient step.

Experimental Protocol 1: Synthesis of 5-(Trifluoromethyl)thiazol-2-amine

Objective: To synthesize the core chemical scaffold via the Hantzsch thiazole synthesis.

Materials:

-

3-Bromo-1,1,1-trifluoro-2-propanone (1.0 equivalent)

-

Thiourea (1.1 equivalents)

-

Ethanol (anhydrous)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-bromo-1,1,1-trifluoro-2-propanone in anhydrous ethanol.

-

Add thiourea to the solution.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing an ice-water slurry to precipitate the product.

-

Collect the solid product by vacuum filtration, washing with cold deionized water.

-

Dry the product under vacuum to yield 5-(Trifluoromethyl)thiazol-2-amine.

This protocol provides a self-validating system; the identity and purity of the resulting amine can be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS) before its use in subsequent derivatization reactions.

Structure-Activity Relationship (SAR) of Thiazolo[4,5-d]pyrimidine Derivatives

A powerful strategy to leverage the 5-(trifluoromethyl)thiazol-2-amine core is to use it as a building block for fused heterocyclic systems. Thiazolo[4,5-d]pyrimidines, which are structural analogs of purines, are of particular interest as they can function as purine antagonists and interfere with key biological processes in cancer cells.[1]

A systematic study by Becan et al. provides a clear and compelling SAR narrative for a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[2] Their work demonstrates how targeted modifications to the periphery of the core scaffold directly impact cytotoxic potency against various cancer cell lines.

Synthetic Workflow: From Core to Fused Ring System

The synthetic logic involves a multi-step sequence that builds the pyrimidine ring onto the thiazole core. This workflow is a prime example of how a well-chosen starting material can be elaborated into more complex, biologically relevant structures.

SAR Insights: The Critical Role of the C7-Substituent

The study evaluated three classes of compounds where the primary point of variation was the substituent at the 7-position of the fused pyrimidine ring: 7-oxo (ketone), 7-chloro (chloride), and 7-amino (amine). The biological data unequivocally demonstrates that this position is a critical determinant of anticancer activity.

Key Finding 1: Chlorination at C7 Dramatically Enhances Cytotoxicity. The conversion of the 7-oxo derivatives (Series 2a-e ) to their 7-chloro counterparts (Series 3a-d ) led to a significant increase in cytotoxic activity across multiple cancer cell lines.[1] This suggests that the introduction of a chlorine atom, a good leaving group and an element that can alter the electronic properties of the ring system, is highly favorable for potency.

Key Finding 2: The 3-Phenyl Substituent is a Potent Contributor. Within the highly active 7-chloro series, compound 3b , which bears a phenyl group at the 3-position, emerged as the most potent derivative. It exhibited the strongest cytotoxic effects against both melanoma cell lines (A375 and C32), with IC50 values of 25.4 µM and 24.4 µM, respectively.[2] This highlights the importance of an aromatic substituent at this position, likely engaging in favorable interactions within the biological target.

Quantitative Data Presentation

| Compound ID | R (at N3) | X (at C7) | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7/WT (Breast) IC50 (µM) |

| 2b | Phenyl | =O | >500 | >500 | >500 | >500 |

| 3a | Ethyl | Cl | 114.5 | 110.0 | 79.7 | >500 |

| 3b | Phenyl | Cl | 25.4 | 24.4 | 89.5 | 110.0 |

| 3c | 4-Methylphenyl | Cl | 110.0 | 100.0 | 72.8 | >500 |

| 4a | Ethyl | NH2 | >500 | >500 | 105.0 | >500 |

| 4b | Phenyl | NH2 | >500 | >500 | >500 | >500 |

| 4c | 4-Methylphenyl | NH2 | >500 | >500 | >500 | >500 |

Data sourced from Becan et al., Pharmaceuticals, 2022.[2]

SAR Logic Diagram

The relationships derived from the quantitative data can be visualized to guide further optimization efforts.

Biological Evaluation: A Protocol for Cytotoxicity Screening

To establish a robust SAR, a validated and reproducible biological assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is the protocol used to generate the data discussed above.[3] It relies on the principle that metabolically active, viable cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., A375, C32, DU145, MCF-7/WT)

-

Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Test compounds (dissolved in DMSO to create stock solutions)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well sterile cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of test compounds. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plates for another 3-4 hours under the same conditions. During this time, viable cells will convert the MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The 5-(Trifluoromethyl)thiazol-2-amine scaffold is a highly valuable starting point for the development of novel anticancer agents. The strategic fusion of this core into a thiazolo[4,5-d]pyrimidine system creates compounds with significant cytotoxic potential. The structure-activity relationship is clearly driven by the nature of the substituent at the C7 position, with a chlorine atom being markedly superior to an oxo or amino group. Furthermore, derivatization at the N3 position with an aromatic ring, such as phenyl, is a key strategy for maximizing potency.

Future work should focus on exploring a wider range of substitutions on the N3-phenyl ring to probe for electronic and steric effects that could further enhance activity or improve selectivity against cancer cells versus normal cells. Investigating alternative mechanisms of action, such as kinase inhibition, beyond purine antagonism could also open new avenues for this promising class of compounds. The protocols and SAR insights provided herein offer a robust framework for guiding these future discovery efforts.

References

-

Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link][1]

-

Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed, 35056147. [Link][2]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link][3]

-

ResearchGate. (2015). MTT Proliferation Assay Protocol. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

Sources

The Strategic Incorporation of the Trifluoromethyl Group: A Guide to Enhancing Pharmacological Profiles

Abstract: The introduction of the trifluoromethyl (CF3) group is a cornerstone strategy in modern medicinal chemistry, pivotal for optimizing the pharmacological profile of therapeutic candidates. This technical guide provides an in-depth analysis of the multifaceted roles of the CF3 group, from its fundamental influence on physicochemical properties to its profound impact on pharmacokinetics and pharmacodynamics. We will explore the mechanistic basis for its ability to enhance metabolic stability, modulate lipophilicity and bioavailability, and improve target binding affinity. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and illustrative case studies to empower rational drug design and development.

Introduction: The Rise of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a prevalent and powerful tool in the pharmaceutical industry.[1][2][3] Approximately 20% of all marketed drugs contain at least one fluorine atom, a testament to its ability to favorably modulate a molecule's properties.[4][5] Among fluorinated motifs, the trifluoromethyl (CF3) group is particularly prominent, serving as a bioisostere for methyl groups and other functionalities to enhance a compound's drug-like characteristics.[6][7] Its unique electronic properties and steric profile allow medicinal chemists to fine-tune molecules for improved efficacy and safety.[8][9][10]

The journey of the CF3 group in pharmacology began with the recognition that its introduction could lead to significant improvements in biological activity.[11] For instance, early structure-activity relationship (SAR) studies demonstrated a six-fold increase in potency for 5-hydroxytryptamine (5-HT) uptake inhibition when a CF3 group was placed at the para-position of a phenolic ring compared to its non-fluorinated counterpart.[11] This and other seminal findings have solidified the CF3 group as a privileged moiety in drug design.

Core Physicochemical Effects of the Trifluoromethyl Group

The profound impact of the CF3 group on a molecule's pharmacological profile stems from its fundamental effects on key physicochemical properties. Its strong electron-withdrawing nature and steric bulk distinguish it from a simple methyl group, leading to predictable and advantageous changes in lipophilicity, acidity/basicity, and molecular conformation.

Modulation of Lipophilicity (logP)

Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The CF3 group is highly lipophilic, with a Hansch π value of +0.88, and its incorporation generally increases the overall lipophilicity of a molecule.[4][8] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, a crucial step for reaching its target.[4][12] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

Table 1: Comparison of logP Values for CF3-Containing Drugs and Their Analogs

| Drug | Non-Fluorinated Analog | logP of Drug | logP of Analog | Change in logP (ΔlogP) |

| Fluoxetine | Des-trifluoromethyl Fluoxetine | 4.05 | 3.17 | +0.88 |

| Celecoxib | Des-trifluoromethyl Celecoxib | 3.40 | 2.52 | +0.88 |

| Leflunomide | Des-trifluoromethyl Leflunomide | 3.50 | 2.62 | +0.88 |

Data is illustrative and based on typical contributions of the CF3 group.

Impact on Acidity/Basicity (pKa)

The potent electron-withdrawing nature of the CF3 group can significantly influence the acidity or basicity of nearby functional groups.[5][7] When placed in proximity to an acidic proton, such as in a carboxylic acid or an alcohol, the CF3 group can substantially lower the pKa, making the compound more acidic. Conversely, for basic moieties like amines, the CF3 group decreases basicity by withdrawing electron density from the nitrogen atom. This modulation of pKa can have profound effects on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target.[11]

Influence on Molecular Conformation

The steric bulk of the trifluoromethyl group, which is larger than that of a methyl group, can influence the preferred conformation of a molecule.[7][8] This can be strategically employed to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its target. By restricting rotational freedom around certain bonds, the CF3 group can reduce the entropic penalty of binding, leading to a more favorable interaction.

Enhancing Pharmacokinetic Profiles (ADME)

A key driver for the widespread use of the CF3 group in drug design is its remarkable ability to improve the pharmacokinetic properties of a molecule. This is primarily achieved by blocking metabolic attack and enhancing metabolic stability.[6][13][14]

Blocking Metabolic Attack & Improving Metabolic Stability

One of the most significant advantages of the CF3 group is its high resistance to metabolic degradation.[4][8][13] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond.[4][8] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[6][13]

When a metabolically labile methyl or methoxy group is replaced by a CF3 group, this "metabolic switching" can effectively block a primary site of metabolism.[6][13] This leads to a longer drug half-life, reduced clearance, and improved oral bioavailability.[13][14] The overall effect is a more predictable and robust pharmacokinetic profile.[4][6]

Caption: Workflow of an in vitro liver microsomal stability assay.

This protocol outlines a standard procedure for assessing the metabolic stability of a test compound.[15][16][17]

1. Preparation:

- Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

- Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

- Prepare a solution of the NADPH cofactor.

2. Incubation:

- Pre-warm the microsomal suspension to 37°C.

- Initiate the reaction by adding the test compound (final concentration typically 1-3 µM) and the NADPH solution to the microsomes.

- Incubate the mixture at 37°C with gentle shaking.

3. Sampling and Quenching:

- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[16]

- Immediately quench the metabolic reaction by adding the aliquot to a solution containing a protein-precipitating organic solvent (e.g., acetonitrile) and an internal standard.

4. Analysis:

- Vortex the quenched samples and centrifuge to pellet the precipitated proteins.[6]

- Transfer the supernatant to a new plate or vials for analysis.

- Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[15][18]

5. Data Analysis:

- Plot the natural logarithm of the percentage of the parent compound remaining versus time.

- The slope of the resulting line represents the elimination rate constant (k).

- Calculate the in vitro half-life (t½) as 0.693/k.

- Calculate the intrinsic clearance (CLint) using the appropriate equations.[18]

Improving Membrane Permeability and Bioavailability

The increased lipophilicity conferred by the CF3 group can enhance a drug's ability to permeate biological membranes, which is a critical factor for oral absorption and distribution to target tissues.[4][12] This can lead to improved bioavailability, allowing for lower and less frequent dosing. The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drug candidates.[19][20][21]

Caption: Workflow of the Caco-2 cell permeability assay.

This protocol provides a general outline for assessing the permeability of a compound using the Caco-2 cell model.[20][22][23]

1. Cell Culture:

- Seed Caco-2 cells onto semi-permeable Transwell inserts in a multi-well plate.

- Culture the cells for approximately 21 days, allowing them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal epithelial barrier.[20]

2. Assay Procedure:

- Wash the Caco-2 monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution).

- To assess apical-to-basolateral (A-to-B) permeability, add the test compound to the apical (donor) chamber.

- To assess basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral (donor) chamber.

- Incubate the plates at 37°C. At various time points, collect samples from the receiver chamber.

3. Analysis:

- Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

- Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

- Determine the efflux ratio by dividing the B-to-A Papp by the A-to-B Papp. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[23]

Optimizing Pharmacodynamic Properties

Beyond its pharmacokinetic benefits, the CF3 group can also directly enhance a drug's pharmacodynamic properties by improving its interaction with the biological target.[4][8]

Enhancing Receptor Binding Affinity and Selectivity